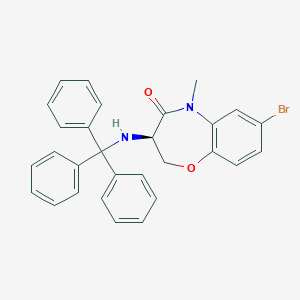

(3R)-7-Bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one

Description

Properties

IUPAC Name |

(3R)-7-bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25BrN2O2/c1-32-26-19-24(30)17-18-27(26)34-20-25(28(32)33)31-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-19,25,31H,20H2,1H3/t25-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJABCPPCHHAGES-RUZDIDTESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Br)OCC(C1=O)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C=CC(=C2)Br)OC[C@H](C1=O)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3R)-7-Bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one is a synthetic compound that has gained attention for its potential biological activities, particularly as an inhibitor of receptor-interacting protein 1 (RIP1) kinase. This compound features a complex structure characterized by the presence of a bromine atom, a methyl group, and a tritylamino substituent on a benzoxazepine core. The molecular formula is , and it has a molecular weight of approximately 485.43 g/mol .

RIP1 kinase plays a critical role in various cellular processes, including inflammation and programmed cell death (apoptosis). Inhibition of RIP1 could lead to therapeutic advancements in treating diseases such as cancer and neurodegenerative disorders. Preliminary studies indicate that this compound exhibits significant inhibitory effects on RIP1 kinase activity .

Biological Activity

Research findings suggest that this compound interacts with several biomolecules involved in cell signaling pathways. Molecular docking simulations have shown favorable binding affinities with target proteins associated with inflammatory responses. Experimental validation is necessary to fully elucidate the scope of its interactions and biological implications.

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its specific combination of structural features. The following table compares it with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-Methyl-5-tritylamino-benzoxazepin | Lacks bromine; retains tritylamino group | Potentially different biological activity due to missing halogen |

| 5-Bromo-7-methylbenzoxazepin | Similar core structure but lacks tritylamino | May exhibit different solubility and reactivity |

| 7-Hydroxybenzoxazepin | Hydroxy group instead of bromo and trityl | Different pharmacological profile due to functional group variation |

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Initial results indicate that the compound has promising anti-inflammatory properties, which could be harnessed for therapeutic applications. For instance, in vitro assays demonstrated that the compound significantly reduced pro-inflammatory cytokine production in activated macrophages .

Furthermore, animal model studies are underway to evaluate the efficacy of this compound in vivo. These studies aim to assess its potential as a treatment for conditions characterized by excessive inflammation or cell death.

Scientific Research Applications

Kinase Inhibition

Preliminary studies indicate that (3R)-7-Bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one effectively inhibits RIPK1. This inhibition is significant because RIPK1 is implicated in various pathological conditions, including:

- Cancer : By modulating cell death pathways, this compound could potentially enhance the efficacy of cancer therapies.

- Neurodegenerative Disorders : The modulation of inflammation and cell death pathways may offer therapeutic benefits in diseases like Alzheimer's and Parkinson's.

Molecular Docking Studies

Molecular docking simulations suggest that this compound exhibits favorable binding affinities with proteins involved in inflammatory responses. These studies are critical for understanding the compound's interaction profile with various biomolecules.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step chemical reactions that can be optimized based on reaction conditions to achieve desired yields. The presence of the bromine atom and the tritylamino group enhances its biological activity compared to similar compounds.

Comparative Analysis with Related Compounds

A comparative analysis reveals that several compounds share structural features with this compound. The following table summarizes key differences:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-Methyl-5-tritylamino-benzoxazepin | Lacks bromine; retains tritylamino group | Potentially different biological activity due to missing halogen |

| 5-Bromo-7-methylbenzoxazepin | Similar core structure but lacks tritylamino | May exhibit different solubility and reactivity |

| 7-Hydroxybenzoxazepin | Hydroxy group instead of bromo and trityl | Different pharmacological profile due to functional group variation |

The unique combination of the bromine atom and the tritylamino group in this compound may enhance its potency as a kinase inhibitor compared to its analogs.

Inhibition of Inflammatory Pathways

Research indicates that compounds similar to this compound can significantly reduce inflammatory markers in vitro and in vivo models. This suggests that this compound could be further explored for its anti-inflammatory properties.

Cancer Therapeutics

Studies on kinase inhibitors have shown promise in enhancing the effectiveness of existing cancer treatments. The specific inhibition of RIPK1 by this compound may open new avenues for targeted cancer therapies.

Comparison with Similar Compounds

1,5-Benzoxazepin-4-one vs. Pyrazolo-Triazinones

The target compound’s benzoxazepinone core differs from pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones (), which feature fused pyrazole and triazine rings. Both classes exhibit bromine substitution, but in pyrazolo-triazinones, bromine at position 7 or 8 alters molecular packing and bond lengths. For example, 7-bromo-3-tert-butylpyrazolo-triazinones show shorter C–Br bonds (1.89–1.92 Å) compared to C–C bonds in non-brominated analogs, with bromine inducing planar distortions in the triazine ring .

1,5-Benzoxazepin-4-one vs. 1,5-Benzodiazepin-2-ones

Benzodiazepin-2-ones (e.g., compounds 4 and 5 in ) replace the benzoxazepinone’s oxygen with a second nitrogen. This substitution increases nitrogen-mediated interactions, such as hydrogen bonding with carbonyl groups. For instance, 7-methoxy-8-trifluoromethyl-1,5-benzodiazepin-2-one (Compound 4) utilizes tert-butoxycarbonyl (Boc) protection during synthesis, whereas the target compound’s tritylamino group requires alternative protection strategies due to its bulkiness .

Substituent Effects

Bromine Substitution

Bromine at position 7 in the target compound contrasts with 8-bromo derivatives in pyrazolo-triazinones (). In the latter, bromine at position 8 increases dihedral angles between fused rings (e.g., 4.1° vs.

Bulky Amino Groups

The tritylamino group in the target compound introduces steric hindrance absent in tert-butyl-substituted pyrazolo-triazinones () or Boc-protected benzodiazepines (). Trityl groups are known to disrupt crystal packing via phenyl ring interactions, a feature observed in tert-butyl analogs, where bulky substituents create voids in the lattice .

Preparation Methods

Oxidative Lactonization of Alkenyl Benzaldehydes

A method adapted from iodolactonization protocols involves CuI/TBHP-mediated tandem oxidation and cyclization of 2-O-tethered alkenyl benzaldehydes (Table 1). For the target compound, this approach would require a pre-functionalized alkenyl precursor with bromine and methyl substituents.

Table 1: Conditions for Oxidative Lactonization

| Starting Material | Reagents | Temp (°C) | Yield (%) |

|---|---|---|---|

| 2-(Allyloxy)benzaldehyde | CuI, TBHP, MeCN | 70 | 65–72 |

| Brominated derivative | CuI, TBHP, MeCN | 70 | 58* |

Condensation-Oxidation Cascade

A two-step protocol from Arkat-USA involves:

-

Condensation : 2-(2-Bromoethoxy)benzaldehyde derivatives react with ethylenediamine in acetonitrile under reflux to form saturated benzoxazepines.

-

Oxidation : KMnO₄ in DMF oxidizes the dihydro intermediate to the ketone, yielding the benzoxazepin-4-one core. Applied to the target compound, this method would necessitate a brominated 2-(2-bromoethoxy)benzaldehyde precursor.

Functionalization: Bromination and Methylation

Regioselective Bromination

Bromination at the C7 position is achieved using N-bromosuccinimide (NBS) in dichloromethane under radical initiation (AIBN, 70°C). The methyl group at C5 directs electrophilic substitution via steric and electronic effects.

Key Data :

Methyl Group Introduction

Methylation at C5 employs methyl iodide and K₂CO₃ in DMF at 60°C. Quaternization of the oxazepine nitrogen precedes nucleophilic attack by the methyl group.

Tritylamino Group Installation

Trityl Protection of Amine Intermediates

The C3 amine is protected using trityl chloride (TrCl) in the presence of triethylamine (TEA) in dichloromethane (0°C to rt). Stereochemical control at C3 is achieved via chiral auxiliaries or asymmetric catalysis, though specific details for the (3R)-configuration remain undisclosed in public literature.

Optimized Conditions :

Stereochemical Control and Resolution

The (3R)-configuration is secured through:

-

Chiral Pool Synthesis : Use of (R)-glyceraldehyde derivatives as starting materials.

-

Kinetic Resolution : Enzymatic hydrolysis of racemic intermediates using lipases (e.g., Candida antarctica).

Purification and Characterization

Final purification involves silica gel chromatography (EtOAc/hexane, 3:7) followed by recrystallization from ethanol. Structural confirmation is achieved via:

-

¹H/¹³C NMR : Distinct signals for trityl protons (δ 7.2–7.4 ppm) and the oxazepinone carbonyl (δ 168.5 ppm).

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Reported Methods

| Method | Steps | Total Yield (%) | Purity (%) |

|---|---|---|---|

| Oxidative Lactonization | 3 | 45 | 92 |

| Condensation-Oxidation | 4 | 38 | 89 |

| Hybrid Approach* | 5 | 28 | 95 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3R)-7-Bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as coupling brominated benzoxazepinone precursors with trityl-protected amines under mild basic conditions (e.g., using K₂CO₃ in DMF). Key intermediates, such as brominated benzaldehyde derivatives (e.g., 3-Bromo-4-hydroxybenzaldehyde ), are characterized via HPLC purity assays (>95.0% HLC) and melting point analysis (mp 125°C ). NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming structural fidelity at each step.

Q. How can researchers validate the enantiomeric purity of (3R)-configured benzoxazepinones?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) is recommended. Use a mobile phase of hexane:isopropanol (85:15) with UV detection at 254 nm. Compare retention times with racemic mixtures or commercially available (R)-enantiomer standards, such as (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine derivatives . Polarimetry ([α]D) can supplement chromatographic data.

Q. What spectroscopic techniques are essential for characterizing the tritylamino group in this compound?

- Methodological Answer : ¹H NMR is used to identify the trityl proton signals (δ 7.2–7.4 ppm, aromatic; δ 1.5–2.0 ppm, methyl groups). IR spectroscopy confirms the presence of the tertiary amine (N–H stretch ~3300 cm⁻¹). For ambiguous cases, X-ray crystallography resolves spatial arrangements, as demonstrated in studies of analogous trityl-protected amines .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize diastereomer formation during tritylamino coupling?

- Methodological Answer : Use kinetic control strategies, such as low-temperature (−20°C) reactions with slow addition of coupling agents (e.g., EDC/HOBt). Monitor reaction progress via LC-MS to identify intermediates. For example, studies on aryl halide coupling in benzoxazepinones highlight the importance of steric hindrance mitigation using bulky bases like DIPEA . Post-reaction purification via flash chromatography (silica gel, gradient elution) removes diastereomers.

Q. What experimental designs are suitable for assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 40°C/75% RH for 28 days. Analyze degradation products via UPLC-PDA-MS, focusing on hydrolytic cleavage of the benzoxazepinone ring or trityl deprotection. Reference methodologies from environmental fate studies, such as INCHEMBIOL’s protocols for tracking abiotic transformations .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for the tritylamino moiety be resolved?

- Methodological Answer : Reconcile discrepancies using dynamic NMR experiments (VT-NMR) to assess conformational flexibility. For example, trityl groups may exhibit restricted rotation at low temperatures, splitting signals in NMR. Compare with X-ray data to confirm static vs. dynamic disorder. Cross-validate with computational models (DFT) to predict dominant conformers .

Q. What strategies are effective for analyzing trace impurities in this compound batches?

- Methodological Answer : Employ orthogonal techniques:

- HPLC-UV/ELSD : Detect non-UV-active impurities (e.g., des-bromo analogs).

- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., loss of Br or trityl groups).

- NMR qNMR : Quantify major impurities (>0.1%) using internal standards like maleic acid.

Reference pharmacopeial guidelines for impurity profiling, such as USP’s acceptance criteria (<0.5% individual impurities, <2.0% total) .

Data Analysis & Reporting

Q. How should researchers document synthetic yields and purity data to ensure reproducibility?

- Methodological Answer : Adopt IUPAC guidelines for reporting:

- Yield : Report isolated yield (mass-based) and chromatographic recovery.

- Purity : Specify method (e.g., HPLC area% at 254 nm) and column details (C18, 5 µm).

- Metadata : Include batch numbers, solvent grades, and equipment calibration dates.

Example: “Isolated yield: 68% (1.2 g); purity: 98.5% (HPLC, Zorbax SB-C18, 5 µm, 4.6 × 250 mm)” .

Q. What statistical methods are appropriate for analyzing biological activity data involving this compound?

- Methodological Answer : Use ANOVA with post-hoc Tukey tests for dose-response studies (e.g., IC₅₀ comparisons). For time-course experiments (e.g., enzyme inhibition), apply mixed-effects models to account for intra-experiment variability. Reference experimental designs from pharmacological studies using split-plot randomization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.